molecular formula C11H10OS B2788562 4-Methoxynaphthalene-1-thiol CAS No. 91344-45-5

4-Methoxynaphthalene-1-thiol

Cat. No.: B2788562
CAS No.: 91344-45-5
M. Wt: 190.26
InChI Key: BLVIRJJIFUEJPA-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1-thiol is an organic compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. The compound features a methoxy group (-OCH₃) at the fourth position and a thiol group (-SH) at the first position on the naphthalene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxynaphthalene-1-thiol can be synthesized through several methods, including:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated naphthalene derivative with a thiol group.

    Reduction of Disulfides: Another method involves the reduction of disulfides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxynaphthalene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

    Addition: Alkenes, alkynes

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Substitution: Nitrated or halogenated derivatives

    Addition: Thioethers, thioacetals

Mechanism of Action

The mechanism of action of 4-methoxynaphthalene-1-thiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and signaling pathways . The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxynaphthalene-1-thiol is unique due to the presence of both a methoxy group and a thiol group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications. The thiol group provides strong nucleophilicity and the ability to form disulfide bonds, while the methoxy group enhances the compound’s solubility and stability .

Properties

IUPAC Name

4-methoxynaphthalene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVIRJJIFUEJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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